B1578872 4SC-205

4SC-205

Cat. No.: B1578872
Attention: For research use only. Not for human or veterinary use.
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Description

4SC-205 is a potent and highly selective small-molecule inhibitor of kinesin family member 11 (KIF11), also known as kinesin spindle protein or Eg5 . This protein is essential for the formation of the bipolar mitotic spindle during cell division, making it a compelling target for anti-cancer research . By specifically inhibiting KIF11, 4SC-205 disrupts proper spindle formation, leading to mitotic arrest and the subsequent induction of apoptosis (programmed cell death) in proliferating cancer cells . A key differentiator of 4SC-205 is its oral bioavailability . To the best of available knowledge, it is the only oral Eg5 inhibitor that has been evaluated in clinical trials, allowing for sustained target inhibition . In preclinical studies, 4SC-205 demonstrated significant antitumor activity. It notably caused remarkable shrinkage of established xenografts and delayed metastatic outgrowth in neuroblastoma models . Furthermore, its research value is highlighted by its ability to sensitize cancer cells to standard chemotherapies (e.g., cisplatin, doxorubicin) and targeted agents (e.g., ALK inhibitors), suggesting potential for combination therapy studies . A Phase I clinical trial (AEGIS) in patients with advanced solid tumors established that a daily dosing regimen of 4SC-205 was safe and well-tolerated . Importantly, and unlike classical anti-mitotic agents such as taxanes, treatment with 4SC-205 did not induce peripheral neuropathies, underscoring its distinct safety profile in a clinical research setting . The development of 4SC-205 for the Chinese market is ongoing through a partnership with Link Health, which initiated a Phase I trial there in 2019 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4SC205;  4SC 205;  4SC-205

Origin of Product

United States

Molecular and Cellular Biology of 4sc 205

Identification and Characterization of Eg5 (KIF11) as a Primary Molecular Target of 4SC-205

The primary molecular target of 4SC-205 has been identified as the human kinesin spindle protein Eg5, also known as KIF11 or kinesin spindle protein-5. medkoo.comcancer.gov Eg5 is an ATP-dependent plus-end directed kinesin motor protein that plays an essential role in the regulation of spindle dynamics, including its assembly and maintenance during mitosis. medkoo.comcancer.gov KIF11 is a member of the kinesin motor superfamily, which utilizes the energy from ATP hydrolysis to facilitate the movement of organelles and microtubules within the cell. tandfonline.com Overexpression of KIF11 has been linked to cancer progression and poor prognosis in certain cancers, such as prostate cancer. tesisenred.net This makes Eg5 an attractive target for the development of anti-mitotic therapies. medkoo.comtandfonline.com4sc.com

Detailed Mechanism of Eg5 Inhibition by 4SC-205

4SC-205 functions as a selective inhibitor of Eg5 activity. medkoo.comcancer.gov Its inhibitory effect leads to mitotic disruption and subsequent cell death. medkoo.comcancer.gov The mechanism involves the compound binding to Eg5, thereby preventing its normal function during mitosis. evitachem.com

Binding Site Analysis (e.g., ATP-binding site)

Research indicates that 4SC-205 inhibits KIF11 (Eg5) by binding to its ATP-binding site. evitachem.comvulcanchem.com This interaction disrupts the ability of Eg5 to function correctly during the process of mitosis. evitachem.comvulcanchem.com While the precise detailed structural information regarding the binding of 4SC-205 may not be publicly disclosed, studies on other Eg5 inhibitors with similar mechanisms, such as STLC and monastrol (B14932), have shown binding to an allosteric pocket distinct from the ATP hydrolysis site, often referred to as the L5/α2/α3 allosteric pocket. tandfonline.comnih.govnih.gov These allosteric inhibitors interfere with the conformational changes necessary for Eg5 motor activity. nih.govnih.gov It is noted that 4SC-205 is an ATP noncompetitive inhibitor and targets the L5/α2/α3 allosteric pocket, similar to monastrol and STLC. nih.gov

Allosteric Modulation of Eg5 Activity

4SC-205 exerts allosteric inhibition of Eg5. medkoo.com Allosteric inhibitors bind to a site on the enzyme that is separate from the active site, inducing a conformational change that affects the enzyme's activity. In the case of Eg5, allosteric inhibition by compounds like 4SC-205 disrupts its motor function, which is essential for the separation of spindle poles during mitosis. medkoo.com This allosteric modulation leads to a cell cycle arrest in mitosis. medkoo.com

Downstream Molecular Consequences of Eg5 Inhibition by 4SC-205

The inhibition of Eg5 by 4SC-205 results in several critical downstream molecular and cellular consequences that ultimately impair cell division.

Disruption of Microtubule Dynamics

Eg5 is crucial for interacting with microtubules, which are fundamental components of the mitotic machinery. medkoo.com4sc.com By inhibiting Eg5, 4SC-205 disrupts the normal dynamics of microtubules. evitachem.comvulcanchem.com Unlike some traditional anti-mitotic drugs like taxanes, which directly affect microtubule polymerization or stability, 4SC-205's effect on microtubules is indirect, occurring specifically through its action on Eg5. medkoo.com This disruption prevents the proper organization and function of the microtubule-based spindle apparatus. evitachem.comvulcanchem.com

Cellular Responses Induced by 4SC-205 In Vitro

In vitro studies have demonstrated that treatment with 4SC-205 elicits specific cellular responses, primarily characterized by cell cycle perturbation and the induction of cell death pathways. These effects are a direct consequence of its inhibitory action on Eg5.

Induction of Mitotic Arrest

Inhibition of Eg5 by 4SC-205 prevents the formation of a functional bipolar spindle, a process necessary for the progression through mitosis. nih.gov This leads to a significant accumulation of cells in the mitotic phase of the cell cycle. 4sc.comvulcanchem.commedkoo.comevitachem.comnih.govtdx.cat The characteristic phenotype observed is a mitotic arrest, where cells are unable to properly align chromosomes and complete division. vulcanchem.comnih.gov

Experimental data from preclinical studies, such as those conducted in neuroblastoma cell lines, have confirmed this mitotic arrest. Cells treated with 4SC-205 display features consistent with KIF11 inhibition, including the inability to form bipolar spindles. nih.gov This arrest is associated with an increase in the levels of mitotic markers. For instance, elevated phosphorylation of histone H3, a widely used marker for mitotic cells, is observed following treatment with 4SC-205. vulcanchem.comaacrjournals.orgnih.gov

Cellular EffectObservationRelated Mechanism
Mitotic ArrestAccumulation of cells in mitosisEg5/KIF11 inhibition
Spindle AbnormalitiesInability to form bipolar spindlesDisrupted microtubule dynamics
Increased MarkersElevated phosphorylated histone H3 levelsMitotic phase accumulation

Activation of Programmed Cell Death (Apoptosis) Pathways

Prolonged arrest in mitosis, as induced by 4SC-205, is a potent trigger for programmed cell death, or apoptosis, in cancer cells. 4sc.comvulcanchem.commedkoo.comevitachem.comcancer.govnih.govtdx.catevitachem.com This induction of apoptosis is a crucial mechanism by which 4SC-205 exerts its anti-proliferative effects. Studies have shown that 4SC-205 treatment leads to the activation of key apoptotic markers. vulcanchem.comnih.gov

Specific markers of apoptosis, such as the cleavage of PARP and the activation of caspase-3, have been shown to be elevated in cells treated with 4SC-205. vulcanchem.comnih.gov Western blot analysis has been utilized to assess the changes in the expression and processing of these and other apoptosis-related proteins in response to 4SC-205 treatment in various cell lines, including neuroblastoma cells. gencat.cat This indicates that 4SC-205 effectively initiates the cascade of events leading to apoptotic cell death.

Apoptosis MarkerObservationMethod of Detection
PARP cleavageElevated levelsWestern Blot
Caspase-3 activationElevated levelsWestern Blot

Modulation of Cell Cycle Regulatory Genes and Proteins

The primary mechanism of 4SC-205 involves the disruption of the cell cycle at the mitotic phase due to Eg5 inhibition. 4sc.comvulcanchem.commedkoo.comnih.govtdx.cat This leads to a characteristic redistribution of cells across the different phases of the cell cycle, with an increase in the population of cells in the G2/M phase. vulcanchem.com

While the direct modulation of specific cell cycle regulatory genes and proteins by 4SC-205 is intrinsically linked to its effect on mitosis, research has explored the downstream consequences of Eg5 inhibition on cell cycle control. Transcriptomic analysis of tumors treated with 4SC-205 has revealed genetic alterations consistent with cells arrested in mitosis and exhibiting reduced proliferation. nih.gov Furthermore, Western blot analysis has been employed to examine the impact of 4SC-205 on cell cycle-related proteins in treated cells. gencat.cat These analyses help to elucidate the molecular pathways affected by 4SC-205 beyond the direct inhibition of Eg5, providing insights into the broader cellular response to mitotic arrest.

Cellular ResponseObserved EffectAnalytical Method
Cell Cycle DistributionIncrease in G2/M phase populationCell Cycle Analysis (e.g., Flow Cytometry)
Gene Expression ChangesAlterations related to mitotic arrest and reduced proliferationTranscriptomic Analysis
Protein ModulationChanges in cell cycle-related proteinsWestern Blot

Preclinical Efficacy Studies of 4sc 205 in Cancer Models

In Vitro Antitumor Activity Across Diverse Cancer Cell Lines

Preclinical tests have indicated that 4SC-205 is an effective inhibitor of tumor cell proliferation against cancer cells of various origins. dntb.gov.uabjywlx.com The compound's mechanism of action, targeting the mitotic spindle protein Eg5, is designed to disrupt the cell division process in rapidly proliferating cancer cells. nih.govdntb.gov.uanih.govbjywlx.com

Inhibition of Tumor Cell Proliferation in Various Origins

Studies have demonstrated the ability of 4SC-205 to inhibit the proliferation of cancer cells. While detailed data across a broad panel of diverse cancer cell lines were not extensively available in the consulted sources, the compound has shown antiproliferative effects in preclinical models representing different cancer indications. medkoo.com Specifically, in neuroblastoma cell lines such as SK-N-BE(2) and SH-SY5Y, 4SC-205 treatment led to reduced viability in three-dimensional (3D) spheroid cultures. The antiproliferative effects were also observed in proliferating neuroblastoma cells, with less effect seen in differentiated cells, suggesting a degree of tumor selectivity. nih.gov

Dose-Dependent Effects on Cell Viability and Clonogenic Growth

The in vitro activity of 4SC-205 is characterized by dose-dependent effects on cancer cell viability. Treatment with varying concentrations of 4SC-205 impacts the survival and growth of susceptible cancer cells. Studies in neuroblastoma cell lines have shown that 4SC-205 treatment induces mitotic arrest, with cells accumulating in metaphase due to spindle defects. nih.govnih.gov This mitotic arrest subsequently triggers apoptosis, confirmed by the presence of apoptotic markers such as PARP cleavage and caspase-3 activation. nih.gov

In neuroblastoma spheroids, cell viability assays demonstrated a dose-dependent reduction in viability following treatment with indicated doses of 4SC-205. While specific IC50 values for 4SC-205 as a single agent across a diverse panel were not provided, studies evaluating combinations of 4SC-205 with other agents in neuroblastoma cell lines utilized specific concentrations of 4SC-205 (e.g., 15 nM, 17.5 nM, 25 nM) to demonstrate effects on cell viability and synergistic potential. The induction of mitotic arrest and apoptosis underlies the dose-dependent inhibition of cell viability and likely impacts clonogenic growth, the ability of single cells to form colonies, although specific data on clonogenic growth inhibition by 4SC-205 alone was not detailed in the provided sources.

In Vivo Antitumor Activity in Preclinical Models

The preclinical efficacy of 4SC-205 has also been evaluated in various in vivo cancer models, providing insights into its potential to inhibit tumor growth and progression within a living system. These studies have primarily focused on neuroblastoma models, demonstrating promising antitumor effects. nih.gov

Efficacy in Subcutaneous Xenograft Models

4SC-205 has demonstrated significant antitumor activity in subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice. In studies using neuroblastoma cell lines, 4SC-205 treatment led to a remarkable shrinkage of established SK-N-BE(2) subcutaneous xenografts. In SK-N-AS xenograft models, treatment with 4SC-205 resulted in a notable delay in tumor growth. These findings indicate that 4SC-205 can effectively inhibit tumor growth in palpable solid tumor settings.

The antitumor effects observed in these xenograft models were further supported by molecular analysis, which showed increased phosphorylation of histone H3 and the presence of apoptotic hallmarks, confirming that the mechanism of action observed in vitro, namely mitotic arrest and apoptosis induction, is also operative in vivo. Transcriptomic analysis of treated tumors corroborated these findings, revealing genetic changes consistent with cells arrested in mitosis and reduced tumor cell proliferation or viability.

Impact on Tumor Growth Delay and Regression

The in vivo studies highlight the impact of 4SC-205 on tumor growth dynamics, leading to both tumor growth delay and, in some models, tumor regression. In SK-N-AS xenografts, the primary outcome observed was a significant delay in the rate of tumor growth compared to control groups. In contrast, in SK-N-BE(2) subcutaneous xenografts, 4SC-205 treatment resulted in a more pronounced effect, leading to actual tumor shrinkage.

The observed tumor growth delay and regression underscore the potent antitumor activity of 4SC-205 against susceptible tumors in vivo. This efficacy is attributed to its ability to target Eg5, disrupting the cell cycle and inducing apoptosis within the tumor microenvironment. nih.govnih.govnih.gov

Assessment in Orthotopic and Metastatic Models

Beyond subcutaneous models, the efficacy of 4SC-205 has also been assessed in more clinically relevant orthotopic and metastatic models, particularly in the context of high-risk neuroblastoma. In a patient-derived orthotopic xenograft (PDOX) model derived from a high-risk neuroblastoma patient, 4SC-205 treatment resulted in a substantial reduction in tumor weight compared to the vehicle group. Mice treated with 4SC-205 presented with significantly smaller tumors located in the adrenal gland, whereas control mice developed large tumors that enveloped the kidney.

Furthermore, 4SC-205 demonstrated efficacy in a neuroblastoma liver metastasis model. Treatment with the compound led to a clear delay in the outgrowth of metastases. Consequently, the median lifespan of the treated animals was significantly extended compared to the vehicle group. These results in orthotopic and metastatic models are particularly significant as they reflect the potential of 4SC-205 to impact tumor growth in the primary site and inhibit the spread of cancer, addressing critical challenges in treating aggressive malignancies like high-risk neuroblastoma. nih.gov

The observed response in these clinically relevant models, along with potential synergism when combined with standard chemotherapies and targeted therapies, supports the continued investigation and potential clinical development of 4SC-205 for the treatment of high-risk neuroblastoma and potentially other cancers where Eg5 plays a key role. nih.gov

Table 1: Summary of In Vitro Efficacy of 4SC-205

Cancer Type (Cell Line Examples)Observed EffectsKey Findings
Various originsInhibition of tumor cell proliferationEffective in preclinical tests against various cancer origins. dntb.gov.uabjywlx.com
Neuroblastoma (SK-N-BE(2), SH-SY5Y)Reduced cell viability, Mitotic arrest, ApoptosisDose-dependent effects, induction of mitotic arrest and apoptotic markers. nih.gov
Neuroblastoma (SH-SY5Y)Proliferation inhibitionMore effective in proliferating cells compared to differentiated cells.
Neuroblastoma SpheroidsReduced cell viabilityDose-dependent reduction in viability in 3D cultures.

Table 2: Summary of In Vivo Efficacy of 4SC-205 in Neuroblastoma Models

Model TypeObserved EffectsKey Findings
Subcutaneous Xenograft (SK-N-BE(2))Tumor shrinkageRemarkable reduction in established tumor size.
Subcutaneous Xenograft (SK-N-AS)Tumor growth delaySignificant delay in the rate of tumor growth.
Patient-Derived Orthotopic Xenograft (PDOX)Reduced tumor weightSubstantial reduction in tumor burden in a clinically relevant model.
Liver Metastasis ModelDelayed metastatic outgrowth, Extended lifespanInhibition of cancer spread and significant increase in survival time.

Efficacy in Specific Preclinical Cancer Models

Neuroblastoma Models

Neuroblastoma is a prevalent extracranial solid tumor in children, often presenting with aggressive phenotypes and a poor prognosis, particularly in high-risk cases researchgate.netresearchgate.netnih.govcancer.org. KIF11 expression has been identified as a potential prognostic marker and therapeutic target in neuroblastoma researchgate.net. Preclinical studies with 4SC-205 have shown promising results in neuroblastoma models vulcanchem.comresearchgate.netresearchgate.net.

In vivo studies using subcutaneous neuroblastoma xenografts, 4SC-205 treatment resulted in remarkable shrinkage of SK-N-BE(2) xenografts and tumor growth delay in SK-N-AS xenografts nih.gov. The antitumor effect of 4SC-205 was comparable to that of genetic KIF11 silencing in vivo, confirmed by increased phosphorylation of histone H3 and apoptotic markers nih.gov.

Furthermore, 4SC-205 demonstrated efficacy in a neuroblastoma liver metastasis model. Treatment with 4SC-205 delayed metastatic outgrowth, significantly expanding the median lifespan of the animals by approximately 27% compared to the vehicle group (42 days vs. 33 days) nih.govgencat.cat.

Here is a summary of the effects of 4SC-205 on tumor growth and metastasis in neuroblastoma models:

Model TypeOutcomeSupporting Markers
SK-N-BE(2) subcutaneous xenograftsRemarkable tumor shrinkageIncreased phosphorylation of histone H3, apoptotic hallmarks (PARP processing) nih.gov
SK-N-AS subcutaneous xenograftsTumor growth delayIncreased phosphorylation of histone H3, apoptotic hallmarks (PARP processing) nih.gov
Neuroblastoma liver metastasis modelDelayed metastatic outgrowth, prolonged survivalIncreased median lifespan nih.govgencat.cat

4SC-205 has also been tested in patient-derived orthotopic xenograft (PDOX) models, which are considered clinically relevant models that retain many features of the original human tumors researchgate.netnih.govnih.gov. In a PDOX model derived from a very high-risk neuroblastoma patient (VH-NB608), 4SC-205 treatment led to a substantial reduction in tumor weight, showing a 14.75-fold decrease compared to the vehicle group nih.gov. Mice treated with 4SC-205 presented with small tumors, in contrast to the large tumors observed in vehicle-treated mice nih.gov. Analysis of these tumors indicated a larger fraction of cells with phosphorylation of histone H3, suggesting specific targeting of KIF11 nih.gov.

Here is a summary of the effects of 4SC-205 on neuroblastoma PDOX models:

Model TypeOutcomeTumor Weight Reduction (vs. Vehicle)Supporting Markers
VH-NB608 PDOXImpaired tumor growth14.75-fold reduction nih.govIncreased phosphorylation of histone H3 nih.gov
Tumor Shrinkage and Reduced Metastatic Growth

Liver Cancer Models

While the role of KIF11 in liver cancer has been explored, preclinical studies specifically detailing the efficacy of 4SC-205 in liver cancer models were not extensively found in the provided search results. However, one source mentions that KIF11 is expressed at high levels in hepatocellular carcinoma patients, and KIF11 deficiency slowed the proliferation of liver tumor cells in vitro researchgate.net. An inhibitor of KIF11, monastrol (B14932), was shown to effectively delay the proliferation and migration of liver tumor cells in vitro and in vivo xenotransplantation models researchgate.net. While this highlights KIF11 as a potential target in liver cancer, direct detailed preclinical efficacy data for 4SC-205 in liver cancer models were not available within the scope of the search results.

Lung Cancer Models

Research on Combination Therapy with 4SC-205

Research has also explored the potential of combining 4SC-205 with other therapeutic agents, particularly in the context of neuroblastoma evitachem.comresearchgate.netnih.govgencat.catgenomenon.comtdx.cat. The aim is to enhance the therapeutic effect and provide a rationale for further clinical development nih.gov.

Combinations of 4SC-205 with standard chemotherapies used for high-risk neuroblastoma, such as cisplatin, doxorubicin, and topotecan (B1662842), have shown additive effects in preclinical settings nih.govgencat.cattdx.cat.

Furthermore, 4SC-205 has been combined with targeted therapies. In neuroblastoma cell lines harboring ALK activating mutations, the combination of 4SC-205 with ALK inhibitors like ceritinib (B560025) and lorlatinib (B560019) resulted in a greater inhibition of viability compared to the inhibitors alone, with most combinations showing additive effects nih.govgenomenon.com. Similarly, in a neuroblastoma cell line harboring an NRAS mutation (NRAS Q61K), the combination of 4SC-205 with the MEK1/2 inhibitor selumetinib (B1684332) also showed enhanced inhibition of viability nih.govgenomenon.com.

Here is a summary of preclinical combination therapy research with 4SC-205 in neuroblastoma:

Combination Partner(s)Cancer Model TypeObserved Effect(s)
Cisplatin, Doxorubicin, TopotecanNeuroblastoma cell linesAdditive effects on cell viability nih.govgencat.cattdx.cat
Ceritinib (ALK inhibitor)ALK-mutated Neuroblastoma cell linesGreater inhibition of viability, additive effects nih.govgenomenon.com
Lorlatinib (ALK inhibitor)ALK-mutated Neuroblastoma cell linesGreater inhibition of viability, additive effects nih.govgenomenon.com
Selumetinib (MEK1/2 inhibitor)NRAS-mutated Neuroblastoma cell lineEnhanced inhibition of viability nih.govgenomenon.com

Synergy with Standard Chemotherapeutic Agents

Studies have investigated the potential for 4SC-205 to enhance the effects of standard chemotherapy drugs in cancer models.

Cisplatin Combinations

Preclinical data suggest that 4SC-205 can potentiate the effect of standard chemotherapies, including Cisplatin. In SK-N-BE(2) neuroblastoma cells, treatment with a combination of 4SC-205 (17.5 nM) and Cisplatin (1000 nM) showed a percentage of cellular fraction affected by the drug combination treatment researchgate.net. While specific quantitative synergy data (e.g., synergy scores) for this combination were not detailed in the provided snippets, the potentiation effect was indicated through cellular assays researchgate.net.

Doxorubicin Combinations

Combinations of 4SC-205 with Doxorubicin have also been explored in preclinical settings. In SK-N-BE(2) neuroblastoma cells, a combination of 4SC-205 (17.5 nM) and Doxorubicin (15 nM) was evaluated, demonstrating an effect on the cellular fraction researchgate.net. The research indicates that 4SC-205 potentiates the effect of standard chemotherapies like Doxorubicin researchgate.net.

Topotecan Combinations

The combination of 4SC-205 and Topotecan has been assessed for its efficacy. In SK-N-BE(2) cells, treatment with 4SC-205 (17.5 nM) and Topotecan (10 nM) in combination showed an impact on the cellular fraction researchgate.net. Preclinical studies suggest that 4SC-205 potentiates the effect of standard chemotherapies, including Topotecan researchgate.net.

Potentiation with Targeted Therapies

4SC-205 has also been investigated in combination with targeted therapies, particularly those addressing common alterations in certain cancers like neuroblastoma.

ALK Inhibitor Combinations (e.g., Ceritinib, Lorlatinib)

The combination of 4SC-205 with ALK inhibitors has shown promise in preclinical neuroblastoma models harboring ALK activating mutations. The combination of 4SC-205 with Ceritinib or Lorlatinib inhibited viability to a greater degree than either therapy alone in neuroblastoma cell lines harboring ALK F1174L genomenon.com. In SH-SY5Y and KELLY cells, the combination of 4SC-205 with ALK inhibitors showed a ~2–3-fold reduction in cell proliferation compared with the inhibitors alone, with most combination doses showing additive effects nih.gov. Combinatorial analysis of 4SC-205 and Ceritinib/Lorlatinib in SH-SY5Y and KELLY cells further supports these findings researchgate.net.

MEK1/2 Inhibitor Combinations (e.g., Selumetinib)

Preclinical studies have also examined the combination of 4SC-205 with MEK1/2 inhibitors. The combination of 4SC-205 and Selumetinib inhibited viability to a greater degree than either therapy alone in a neuroblastoma cell line harboring NRAS Q61K genomenon.com. In SK-N-BE(2) and SK-N-AS cells, the combination of 4SC-205 and Selumetinib showed a ~2–3-fold reduction in cell proliferation compared with Selumetinib alone, with most combination doses showing additive effects nih.gov. Combinatorial analysis of 4SC-205 and Selumetinib in SK-N-BE(2) and SK-N-AS cell lines provided further data on the fraction of cells affected by the combination treatment researchgate.net.

Preclinical Combination Study Data (Illustrative based on search results)

CombinationCell Line(s)Observed EffectSource(s)
4SC-205 + CisplatinSK-N-BE(2)Potentiation of effect researchgate.net
4SC-205 + DoxorubicinSK-N-BE(2)Potentiation of effect researchgate.net
4SC-205 + TopotecanSK-N-BE(2)Potentiation of effect researchgate.net
4SC-205 + CeritinibSH-SY5Y, KELLY, ALK F1174L neuroblastoma cell linesIncreased inhibition of viability/proliferation, additive effects researchgate.netgenomenon.comnih.gov
4SC-205 + LorlatinibSH-SY5Y, KELLY, ALK F1174L neuroblastoma cell linesIncreased inhibition of viability/proliferation, additive effects researchgate.netgenomenon.comnih.gov
4SC-205 + SelumetinibSK-N-BE(2), SK-N-AS, NRAS Q61K neuroblastoma cell lineIncreased inhibition of viability/proliferation, additive effects researchgate.netnih.govgenomenon.com

Note: This table summarizes observed effects based on the provided search snippets and does not include quantitative synergy scores unless explicitly stated in the source.

Pharmacological Research Aspects of 4sc 205 in Preclinical Settings

Preclinical Pharmacodynamic Biomarkers and Their Correlation with Efficacy

Preclinical investigations into 4SC-205 have identified several pharmacodynamic biomarkers that indicate target engagement and correlate with its efficacy. These biomarkers are indicative of the compound's impact on cell cycle progression and the induction of programmed cell death.

Phosphorylation of Histone H3

Phosphorylation of Histone H3 is a key marker associated with mitosis researchgate.net. In preclinical studies, treatment with 4SC-205 has been shown to increase the phosphorylation of histone H3 zju.edu.cnmedkoo.com. Specifically, in neuroblastoma models, 4SC-205 treatment led to a larger fraction of cells exhibiting phosphorylation of histone H3 within tumors nih.gov. This finding indicates that 4SC-205 effectively targets KIF11 in these tumors, leading to mitotic arrest, which is characterized by increased histone H3 phosphorylation nih.gov. The increased phosphorylation of histone H3 observed in tumors treated with 4SC-205 correlated with the antitumor effects seen in these models nih.gov.

Cleavage of PARP and Caspase Activation

Apoptosis, or programmed cell death, is a critical outcome of prolonged mitotic arrest induced by KIF11 inhibition zju.edu.cn. Markers of apoptosis, such as elevated PARP cleavage and caspase-3 activation, have been observed in preclinical studies of 4SC-205 zju.edu.cn. PARP (poly(ADP-ribose) polymerase) is a DNA repair enzyme that is cleaved by activated caspases during apoptosis, resulting in a characteristic fragment. Increased processing of PARP has been confirmed as an apoptotic hallmark in tumors treated with 4SC-205 nih.gov. Caspase-3 is an executioner caspase that is activated by proteolytic cleavage during apoptosis and plays a key role in the downstream events of cell death, including PARP cleavage. The induction of these apoptotic markers further supports the mechanism by which 4SC-205 exerts its antitumor effects zju.edu.cnnih.gov.

The observed increases in histone H3 phosphorylation and PARP cleavage/caspase activation in preclinical models treated with 4SC-205 demonstrate a clear link between the compound's mechanism of action (mitotic arrest leading to apoptosis) and these pharmacodynamic biomarkers. These biomarkers serve as indicators of the biological activity and efficacy of 4SC-205 in preclinical settings.

Here is a summary of preclinical pharmacodynamic biomarker findings:

BiomarkerObservation in 4SC-205 Treatment (Preclinical)Correlation with EfficacySource
Phosphorylation of Histone H3Increased in treated cells/tumorsIndicates mitotic arrest, correlates with antitumor effect zju.edu.cnnih.gov
PARP CleavageElevatedIndicates apoptosis induction, correlates with antitumor effect zju.edu.cnnih.gov
Caspase-3 ActivationElevatedIndicates apoptosis induction zju.edu.cn

Studies on Target Engagement and Mechanism Confirmation In Vivo

Preclinical studies have confirmed the target engagement and mechanism of action of 4SC-205 in vivo zju.edu.cnnih.govnih.gov. As an inhibitor of KIF11, 4SC-205 is designed to disrupt the function of this motor protein, which is essential for bipolar spindle formation during mitosis zju.edu.cnchem960.combiorxiv.org.

In vivo studies, particularly in neuroblastoma xenograft models, have provided evidence of 4SC-205 engaging its target and eliciting the expected biological response zju.edu.cnnih.gov. Treatment with 4SC-205 in these models resulted in tumor shrinkage and reduced metastatic growth zju.edu.cnnih.gov. Analysis of tumors from treated animals showed an increased fraction of cells with phosphorylated histone H3, confirming that the compound reached the tumor site and inhibited KIF11, leading to mitotic arrest nih.gov. Furthermore, the presence of apoptotic hallmarks, such as increased processing of PARP, in these tumors validated that the antitumor effect of 4SC-205 was consistent with the consequences of KIF11 inhibition and subsequent induction of apoptosis nih.gov.

Biomarker analyses in both preclinical studies and clinical trials have consistently confirmed the intended mechanism of action of 4SC-205 nih.gov. These studies demonstrate that 4SC-205 effectively inhibits KIF11 activity in vivo, leading to the expected cellular effects of mitotic disruption and apoptosis, which contribute to its observed antitumor activity in preclinical models zju.edu.cnnih.govnih.gov.

Methodological Considerations in 4sc 205 Research

Cellular Assays for Biological Effect Characterization

Cellular assays are fundamental in characterizing the biological impact of 4SC-205 on cancer cells. These methods provide insights into how the compound affects cell growth, division, and survival.

Cell Viability and Proliferation Assays (e.g., Crystal Violet Staining)

Cell viability and proliferation assays are widely used to quantify the number of living cells and assess the rate of cell division after treatment with 4SC-205. The Crystal Violet staining method is a common technique for this purpose, particularly for adherent cells researchgate.netabcam.com. Crystal violet dye binds to proteins and DNA in attached cells. researchgate.netabcam.com. As cells lose adherence during cell death, they are washed away, resulting in reduced staining researchgate.netabcam.com. The intensity of the remaining crystal violet staining is directly proportional to the number of viable, attached cells researchgate.netabcam.com. This allows for an indirect quantification of cell death and differences in proliferation researchgate.net.

In studies involving 4SC-205, crystal violet staining has been used to assess its effect on the proliferation of various cancer cell lines, including neuroblastoma cells gencat.catresearchgate.net. For instance, neuroblastoma cells were seeded in multi-well plates and treated with varying concentrations of 4SC-205. After a specified incubation period, cells were fixed and stained with crystal violet. The stained cells were then solubilized, and the optical density was measured at 590 nm using a spectrophotometer. gencat.cat. Dose-response curves were generated to determine the compound's effect on cell proliferation gencat.cat.

Other cell viability assays, such as MTS, have also been employed to measure the metabolic activity of cells as an indicator of viability, including in 3D spheroid cultures treated with 4SC-205 gencat.cat.

Cell Cycle Analysis (e.g., Flow Cytometry for G2/M Arrest)

Cell cycle analysis is essential for understanding how 4SC-205 affects the progression of cells through the different phases of the cell cycle. Flow cytometry is a standard method for this analysis, typically using a DNA-binding dye like propidium (B1200493) iodide (PI) to stain cellular DNA content nih.govthermofisher.com. The intensity of the staining correlates with the amount of DNA, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases nih.govthermofisher.com.

Given that 4SC-205 is an Eg5 inhibitor, it is expected to disrupt mitotic spindle formation and cause cells to arrest in the G2/M phase of the cell cycle medkoo.comevitachem.com. Flow cytometry analysis has confirmed this effect in various cell lines treated with 4SC-205 gencat.cat. For example, neuroblastoma cells treated with 4SC-205 showed an accumulation of cells in the G2/M phase compared to control cells gencat.cat. This indicates that the compound effectively inhibits mitotic progression.

Data from cell cycle analysis of neuroblastoma cells treated with 25 nM 4SC-205 for 24 hours demonstrated a significant increase in the percentage of cells in the G2/M phase. gencat.cat.

Cell Cycle PhaseControl (%)4SC-205 (25 nM, 24h) (%)
G0/G1Data not available in sourceData not available in source
SData not available in sourceData not available in source
G2/M~14% (based on visual estimation from graph) gencat.cat~80% (based on visual estimation from graph) gencat.cat

Note: Precise numerical data for all phases in control and treated groups were not explicitly provided in the text snippets, but the significant increase in G2/M arrest with 4SC-205 treatment was evident from the description and accompanying figures in the source gencat.cat.

Apoptosis Detection (e.g., Annexin V Staining, Caspase Activity)

Apoptosis, or programmed cell death, is a critical outcome of effective anti-cancer therapies, including those that induce mitotic arrest medkoo.comevitachem.com. Detecting apoptosis is crucial for evaluating the efficacy of 4SC-205. Common methods include Annexin V staining and the assessment of caspase activity biotium.comsigmaaldrich.comsci-hub.senih.gov.

Annexin V staining is used to detect the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis sigmaaldrich.comnih.gov. Cells are typically stained with Annexin V (often conjugated to a fluorophore) and a vital dye like propidium iodide (PI) to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells using flow cytometry nih.gov.

Caspases are a family of proteases that play a central role in the execution of apoptosis sigmaaldrich.com. Assaying caspase activity, particularly caspase-3, is a direct measure of apoptotic signaling biotium.comsci-hub.se. This can be done using fluorogenic substrates that are cleaved by active caspases, releasing a fluorescent signal biotium.com.

Research on 4SC-205 has utilized these methods to confirm the induction of apoptosis. Studies have shown that 4SC-205 treatment leads to increased apoptotic hallmarks, including the processing of PARP, a substrate of caspases nih.gov. Quantification of apoptotic cells by methods like Hoechst staining has also been reported, showing a significant increase in apoptotic cells upon 4SC-205 treatment in neuroblastoma cell lines gencat.cat.

Immunofluorescence for Spindle Formation and Microtubule Integrity

Immunofluorescence microscopy is a powerful technique to visualize cellular structures, including the mitotic spindle and microtubules, and assess their integrity. This method uses antibodies specific to target proteins (e.g., tubulin for microtubules, or proteins associated with spindle poles) that are labeled with fluorophores. researchgate.net.

Given that 4SC-205 targets Eg5, a motor protein essential for bipolar spindle formation, immunofluorescence is critical for verifying its mechanism of action at the cellular level medkoo.comevitachem.com. Studies have used immunofluorescence to examine the morphology of mitotic spindles in cells treated with 4SC-205. Expected findings include the formation of aberrant monopolar spindles, a hallmark phenotype of Eg5 inhibition, due to the inability of centrosomes to separate properly oncotarget.comtandfonline.com.

Immunofluorescence images of neuroblastoma cells treated with 4SC-205 have shown impaired mitotic spindle formation, mirroring the effects observed with genetic silencing of KIF11 (Eg5) gencat.catnih.gov. This provides visual evidence that 4SC-205 disrupts the function of Eg5, leading to abnormal spindle structures gencat.catnih.gov.

Molecular Assays for Mechanism Elucidation

Molecular assays are employed to delve into the biochemical and molecular changes induced by 4SC-205, providing deeper insights into its mechanism of action.

Western Blot Analysis for Protein Expression and Modification (e.g., cell cycle and apoptosis-related proteins, phospho-histone H3)

Western blot analysis is a widely used technique to detect and quantify specific proteins in cell or tissue lysates and assess their post-translational modifications, such as phosphorylation oncotarget.com. This method is invaluable for examining the levels and activation status of proteins involved in cell cycle regulation, apoptosis, and the cellular response to mitotic stress.

In the context of 4SC-205 research, Western blotting is used to monitor changes in the expression and modification of key proteins downstream of Eg5 inhibition. For example, the phosphorylation of histone H3 at serine 10 (phospho-histone H3) is a marker for mitotic cells oncotarget.comassaygenie.com. An increase in phospho-histone H3 levels indicates an accumulation of cells in mitosis, consistent with Eg5 inhibition and mitotic arrest assaygenie.com. Western blot analysis of cells treated with 4SC-205 has shown increased levels of phospho-histone H3 gencat.catnih.gov.

Furthermore, Western blotting is used to assess the activation of apoptotic pathways by detecting the cleavage of caspase substrates like PARP nih.gov. Changes in the expression of cell cycle-related proteins, such as Cyclin B1 (CCNB1), which accumulates during the G2/M phase, can also be monitored by Western blot gencat.cat. Studies have shown increased levels of CCNB1 in 4SC-205 treated cells, correlating with the observed G2/M arrest gencat.cat.

Collectively, Western blot analysis provides crucial molecular evidence supporting the cellular effects observed with 4SC-205, confirming its impact on mitotic progression and the induction of apoptosis through the modulation of key regulatory proteins.

Data from Western blot analysis of neuroblastoma cells treated with 25 nM 4SC-205 over time showed changes in protein expression and modification. gencat.cat.

ProteinControl (e.g., 0h)4SC-205 (25 nM, e.g., 24h)Observation
Phospho-histone H3LowHighIncreased, consistent with mitotic arrest gencat.cat
CCNB1 (Cyclin B1)LowHighIncreased, consistent with G2/M arrest gencat.cat
Cleaved PARPAbsent/LowPresent/HighIncreased, consistent with apoptosis nih.gov
KIF11 (Eg5)DetectedDetectedExpression levels may vary or remain stable depending on the study gencat.cat

Note: Specific quantitative data for protein levels were not consistently available in the text snippets, but the qualitative changes (increase/decrease) based on Western blot results were described gencat.catnih.gov.

Transcriptomic Analysis of Treated Tumor Cells and Tissues

Transcriptomic analysis has been employed to understand the cellular impact of 4SC-205 treatment on tumor cells and tissues. Studies involving 4SC-205-treated neuroblastoma tumors have confirmed expected genetic changes associated with mitotic arrest and reduced cell proliferation or viability nih.gov. For instance, transcriptomic analysis of SK-N-BE(2) subcutaneous tumors treated with 4SC-205 showed these genetic changes nih.govgencat.cat. Total RNA was isolated from tumors for RNA sequencing to conduct these analyses gencat.cat.

KIF11 Silencing Studies for Target Validation

Genetic silencing of KIF11 has been used to validate it as a therapeutic target and to compare its effects with pharmacological inhibition by 4SC-205 nih.govresearchgate.nettdx.cat. Studies have shown that silencing of KIF11 reduces cell viability and the growth of established neuroblastoma subcutaneous xenografts, similar to the effects observed with 4SC-205 treatment nih.gov. Neuroblastoma cells treated with 4SC-205 displayed phenotypic features consistent with KIF11 inhibition, such as inability to form bipolar spindles, cell cycle arrest during mitosis, and induction of apoptosis, further confirming the specificity of 4SC-205 for KIF11 nih.gov. Increased phosphorylation of histone H3 and apoptotic markers in 4SC-205-treated tumors in vivo were comparable to those seen with genetic KIF11 silencing, supporting that the antitumor effect of 4SC-205 is mediated through KIF11 inhibition nih.gov.

In Vivo Model Systems for Preclinical Evaluation

Preclinical evaluation of 4SC-205 has utilized various in vivo model systems to assess its antitumor activity and therapeutic potential evitachem.combionity.com.

Subcutaneous and Orthotopic Xenograft Models

Subcutaneous and orthotopic xenograft models are commonly used in cancer research to study tumor growth and response to therapies herabiolabs.comlidebiotech.com. In subcutaneous models, cancer cells are implanted under the skin of immunodeficient mice, offering ease of implantation and tumor measurement herabiolabs.com. Orthotopic models involve implanting tumor cells into the organ or tissue of origin, which is considered to better mimic the native tumor microenvironment and metastatic behavior observed in human cancers herabiolabs.comlidebiotech.com.

4SC-205 has been tested in subcutaneous neuroblastoma xenografts, including models derived from SK-N-AS and SK-N-BE(2) cell lines nih.govgencat.cat. These studies demonstrated tumor shrinkage or tumor growth delay in response to 4SC-205 treatment nih.gov. For instance, SK-N-AS cells were subcutaneously injected into mice, and tumor growth was monitored after treatment gencat.cat.

Patient-Derived Orthotopic Xenograft (PDOX) Models

Patient-Derived Orthotopic Xenograft (PDOX) models are generated by implanting patient tumor tissue into the corresponding organ of immunodeficient mice vallhebron.comamegroups.orgplos.org. These models are considered highly clinically relevant as they retain many histological and molecular features of the original human tumor and can recapitulate the patient's metastatic pattern nih.govamegroups.orgplos.orgresearchgate.net.

4SC-205 has been evaluated in PDOX models derived from high-risk neuroblastoma patients nih.govresearchgate.netresearchgate.net. In one study, a PDOX model derived from a primary tumor in the adrenal gland of a neuroblastoma patient was used nih.govgencat.catresearchgate.net. 4SC-205 treatment in this model resulted in a significant reduction in tumor weight compared to the control group nih.gov. Mice treated with 4SC-205 presented with smaller tumors located in the adrenal gland, while control mice had larger tumors nih.gov.

Model TypeCell Line/OriginKey FindingCitation
Subcutaneous XenograftSK-N-ASTumor growth delay nih.gov
Subcutaneous XenograftSK-N-BE(2)Tumor shrinkage nih.gov
Patient-Derived Orthotopic Xenograft (PDOX)High-risk neuroblastoma patient14.75-fold reduction in tumor weight vs vehicle nih.gov

Evaluation of Liver Metastases Models

The efficacy of 4SC-205 has also been assessed in models of neuroblastoma liver metastasis nih.govresearchgate.netgencat.catresearchgate.net. Neuroblastoma often presents with metastases at diagnosis, making the evaluation of potential therapies in metastatic settings crucial nih.gov.

In a neuroblastoma liver metastasis model, SK-N-BE(2) cells were injected into the tail vein of mice to establish liver metastases nih.govgencat.cat. Treatment with 4SC-205 resulted in a clear delay in metastatic outgrowth nih.gov. This delay in metastatic progression led to a significant increase in the median lifespan of the treated animals compared to the vehicle group nih.gov.

Model TypeCell LineOutcomeEffect on SurvivalCitation
Neuroblastoma Liver MetastasisSK-N-BE(2)Clear delay in metastatic outgrowthIncreased median lifespan by ~27% nih.gov

Advancements and Future Research Directions for 4sc 205

Strategic Positioning of 4SC-205 within the Landscape of Mitotic Inhibitors

Mitotic inhibitors have long been a cornerstone of cancer therapy, with agents like taxanes and vinca (B1221190) alkaloids widely used medkoo.com4sc.com. However, these drugs often come with significant side effects, particularly peripheral neuropathy, due to their direct interaction with microtubules present in both dividing and non-dividing cells medkoo.com4sc.combionity.com. 4SC-205, as a specific inhibitor of Eg5, which is predominantly expressed in actively dividing cells, is expected to offer a more favorable safety profile by selectively targeting cancer cells medkoo.combionity.com. This targeted approach positions 4SC-205 as a potential alternative or complementary agent to existing mitotic inhibitors, aiming to achieve similar therapeutic effects with reduced toxicity medkoo.combionity.com. It is noted as one of the few Eg5 inhibitors to have reached clinical development, and reportedly the only orally available one at one point medkoo.com4sc.comedisongroup.com4sc.com4sc.com4sc.com4sc.com.

Exploration of Potential Mechanisms of Resistance to Eg5 Inhibition

Despite the targeted nature of Eg5 inhibition, the development of resistance is a common challenge in cancer therapy. Potential mechanisms of resistance to Eg5 inhibitors, including 4SC-205, could involve the upregulation of alternative mitotic pathways, such as those mediated by the kinesin HSET tandfonline.com. Additionally, the expression of efflux pumps could contribute to resistance by reducing intracellular drug concentrations tandfonline.com. Mutations within the target protein, Eg5, conferring resistance to inhibitors that bind to the L5/α2/α3 allosteric pocket, have also been reported for other Eg5 inhibitors tandfonline.com. Understanding these potential resistance mechanisms is crucial for designing strategies to overcome them, such as developing novel compounds or combination therapies.

Development of Novel Combination Strategies for Enhanced Therapeutic Efficacy

Preclinical studies have explored the potential of combining 4SC-205 with other therapeutic agents to enhance its anti-tumor activity vulcanchem.comevitachem.comnih.govgencat.catresearchgate.netresearchgate.net. In neuroblastoma models, 4SC-205 demonstrated additive effects when combined with standard chemotherapies like cisplatin, doxorubicin, and topotecan (B1662842) nih.govgencat.catresearchgate.net. Combinations with targeted therapies, such as ALK inhibitors (ceritinib and lorlatinib) and the MEK1/2 inhibitor selumetinib (B1684332), also showed enhanced anti-proliferative effects in neuroblastoma cell lines nih.govgencat.catresearchgate.net. These findings suggest that combining 4SC-205 with agents that target different pathways involved in cell proliferation or survival could improve therapeutic outcomes and potentially overcome resistance mechanisms.

The following table summarizes some preclinical combination study findings:

Combination Agent(s)Preclinical Model(s)Observed EffectSource(s)
Cisplatin, Doxorubicin, TopotecanNeuroblastoma (in vitro)Additive nih.govgencat.catresearchgate.net
Ceritinib (B560025), Lorlatinib (B560019) (ALK inhibitors)Neuroblastoma (in vitro)Additive nih.govgencat.catresearchgate.net
Selumetinib (MEK1/2 inhibitor)Neuroblastoma (in vitro)Additive nih.govgencat.catresearchgate.net

Investigation of 4SC-205 in Other Preclinical Disease Models Beyond Current Focus

While initial clinical development of 4SC-205 focused on solid tumors and lymphoma, preclinical investigations have explored its activity in other cancer types vulcanchem.com4sc.combionity.com4sc.comspringer.com. Notably, preclinical studies in neuroblastoma models have shown promising results, demonstrating tumor shrinkage and reduced metastatic growth vulcanchem.comnih.govgencat.catresearchgate.net. These findings suggest that 4SC-205 may hold therapeutic potential in pediatric cancers like neuroblastoma, where KIF11 expression has been identified as a potential prognostic factor and therapeutic target nih.govresearchgate.nettdx.cat. Preclinical trials in liver cancer and lung cancer in China have also been reported vulcanchem.comspringer.com. Further preclinical evaluation in a broader range of cancer models could identify additional indications where 4SC-205 might be effective, particularly in tumors that are highly proliferative or exhibit dependence on Eg5 function.

Elucidation of Broader Epigenetic or Immunomodulatory Effects in Preclinical Systems

While 4SC-205 is primarily characterized as a mitotic inhibitor targeting Eg5, some research has explored potential broader effects. Although 4SC-205 itself is not described as an epigenetic agent in the same way as other compounds in 4SC's pipeline like resminostat (B1684003) or 4SC-202 edisongroup.com4sc.com4sc.combiospace.com, the interplay between cell cycle regulation, epigenetics, and the immune system in cancer is an active area of research biospace.comresearchgate.net. Disrupting mitosis can potentially trigger immunogenic cell death, which could then stimulate an anti-tumor immune response researchgate.net. While direct evidence of 4SC-205 specifically inducing immunomodulatory or broader epigenetic effects is not as extensively documented as its mitotic inhibition, future preclinical studies could investigate these possibilities. Understanding any such effects could provide a rationale for combining 4SC-205 with epigenetic therapies or immunotherapies to enhance anti-tumor immunity and improve treatment outcomes edisongroup.combiospace.comresearchgate.net.

Q & A

Basic Research Questions

Q. What is the mechanism of action of 4SC-205 in targeting mitotic processes in solid tumors?

  • Answer: 4SC-205 is a novel oral inhibitor of Eg5 kinesin spindle protein, which is exclusively expressed during mitosis. By binding to Eg5, it disrupts spindle pole separation, leading to mitotic arrest and apoptosis. Preclinical studies in SAC-deficient (e.g., H929, HT29) and SAC-proficient (e.g., HCT116, NCCIT) cell lines demonstrated time-dependent inhibition of proliferation and induction of apoptosis via caspase-3 activation and modulation of Bcl-2 family proteins (e.g., Noxa, Mcl-1) .

Q. What preclinical models are most relevant for evaluating 4SC-205's efficacy and safety?

  • Answer: SAC-deficient and proficient cell lines are critical for assessing mitotic arrest and apoptosis induction. In vivo models include xenografts of solid tumors (e.g., colorectal, ovarian) to evaluate dose-response relationships and tolerability. Pharmacodynamic markers like phosphorylated histone H3 (pH3) in skin biopsies and serum cytokeratin-18 fragments (M30/M65) are used to monitor mitotic arrest and apoptosis in clinical trials .

Q. What are the primary endpoints in Phase I clinical trials for 4SC-205?

  • Answer: Phase I trials prioritize safety, tolerability, and pharmacokinetics (PK). Key endpoints include maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and PK parameters (e.g., AUC, Cmax, half-life). Secondary endpoints assess preliminary efficacy via RECIST criteria and pharmacodynamic biomarkers (e.g., pH3, M30/M65) .

Advanced Research Questions

Q. How can dosing schedules for 4SC-205 be optimized to balance therapeutic efficacy and toxicity?

  • Answer: Continuous dosing (e.g., 20 mg/day) addresses the "proliferation rate paradox" by maintaining sustained Eg5 inhibition, unlike intermittent regimens (e.g., weekly dosing). Pharmacokinetic modeling shows that continuous exposure achieves stable plasma concentrations, reducing toxicity (e.g., neutropenia) while enhancing disease stabilization. Dose escalation studies (25–200 mg) identified 20 mg/day as the recommended Phase II dose due to favorable PK/PD profiles .

Q. How should researchers reconcile contradictions between preclinical efficacy and clinical outcomes in 4SC-205 studies?

  • Answer: Discrepancies may arise from tumor doubling times (longer in humans vs. preclinical models) or microenvironmental factors. Methodological solutions include:

  • Using patient-derived xenografts (PDXs) to better mimic human tumor biology.
  • Integrating longitudinal biomarker data (e.g., pH3, M30/M65) to validate target engagement.
  • Applying Bayesian adaptive trial designs to dynamically adjust dosing based on real-time PK/PD data .

Q. What statistical methods are recommended for analyzing pharmacokinetic and pharmacodynamic data in 4SC-205 studies?

  • Answer: Non-compartmental analysis (NCA) is used for PK parameters (AUC, Cmax). For PD data, mixed-effects models account for inter-patient variability. Time-to-event analyses (e.g., Kaplan-Meier) assess progression-free survival (PFS) correlations with PK/PD markers. Multivariate regression identifies covariates (e.g., renal/hepatic function) influencing drug exposure .

Methodological Considerations

  • Data Validation: Ensure reproducibility by cross-validating apoptosis markers (e.g., caspase-3 cleavage via Western blot) with flow cytometry or immunohistochemistry .
  • Ethical Reporting: Adhere to CONSORT guidelines for clinical trial reporting, including detailed inclusion/exclusion criteria and adverse event documentation .
  • Literature Integration: Use systematic reviews (e.g., PRISMA) to contextualize findings within existing Eg5 inhibitor research, highlighting 4SC-205's unique oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.